molecular formula C30H50O11 B1234943 (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid CAS No. 9000-59-3

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid

Cat. No.: B1234943
CAS No.: 9000-59-3
M. Wt: 586.7 g/mol
InChI Key: ZLGIYFNHBLSMPS-ATJNOEHPSA-N
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Description

The compound (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid is a complex organic molecule with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups and carboxylic acid functionalities, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Shellac, also known as lac resin, is a natural resin secreted by the female lac bug on trees in the forests of India and Thailand . It is primarily used in various industries, especially in the food and pharmaceutical industries . Shellac’s primary targets are surfaces that require coating, such as wood, electrical insulations, and even food products . It acts as a tough natural primer, sanding sealant, tannin-blocker, odor-blocker, stain, and high-gloss varnish .

Mode of Action

Shellac interacts with its targets by forming a protective layer. This layer acts as a barrier against external factors, providing insulation, sealing out moisture, and giving a glossy finish . The formation of this layer is influenced by the concentration of shellac, with higher concentrations leading to the formation of micro- and nanofibers .

Biochemical Pathways

Shellac is composed of low molecular weight polyester macromolecules consisting of inter- and intra-esters of polyhydroxy aliphatic and sesquiterpene acids . Upon mild hydrolysis, shellac gives a complex mix of aliphatic and alicyclic hydroxy acids and their polymers . The exact composition varies depending on the source of the shellac and the season of collection .

Pharmacokinetics (ADME Properties)

It’s worth noting that shellac is biocompatible and non-toxic , suggesting it could be safely used in various applications without adverse effects.

Result of Action

The application of shellac results in a protective, glossy, and durable coating. It provides excellent insulation and seals out moisture . In the food industry, it is used as a glaze, enhancing the appearance of products . In the pharmaceutical industry, it is used in the formulation of certain medications .

Action Environment

The action of shellac can be influenced by environmental factors. For instance, shellac becomes stiff over time , which can limit its use in certain applications. Modifications can be made to shellac to extend its usability . Additionally, the formation of shellac fibers increases with the concentration of shellac , suggesting that the environment in which shellac is processed can impact its properties and efficacy.

Safety and Hazards

Shellac is commonly consumed in foods and there isn’t enough reliable information to know if shellac is safe to use in larger amounts as medicine or what the side effects might be . Some people can have an allergy to shellac . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of shellac and avoid contacting with skin and eye .

Future Directions

Recently, terms such as sustainable, bio-based, biodegradable, non-toxic, or environment-benign are being found in the literature, suggesting an increase in green materials for various applications in the future, particularly in the packaging application .

Biochemical Analysis

Biochemical Properties

Shellac plays a significant role in biochemical reactions due to its unique composition. It interacts with various enzymes, proteins, and other biomolecules. The hydrophobic and hydrophilic parts of shellac are made up of aleuritic acids and cyclic terpene acids, respectively, joined by ester linkages from the oxyacids . These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability.

Cellular Effects

Shellac has been shown to affect various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, shellac’s biocompatibility and non-toxicity make it suitable for use in biomedical applications, where it can interact with cellular components without causing adverse effects .

Molecular Mechanism

The molecular mechanism of shellac involves its interactions with biomolecules at the molecular level. Shellac can bind to enzymes and proteins, potentially inhibiting or activating their activity. These binding interactions can lead to changes in gene expression and cellular function. The amphiphilic nature of shellac allows it to interact with both hydrophobic and hydrophilic biomolecules, enhancing its versatility in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of shellac can change over time. Shellac is known for its stability and resistance to degradation, which makes it suitable for long-term applications. Prolonged exposure to environmental factors such as light and temperature can lead to gradual degradation, affecting its efficacy and function . Long-term studies have shown that shellac can maintain its properties for extended periods, making it a reliable material for various applications.

Dosage Effects in Animal Models

The effects of shellac can vary with different dosages in animal models. At low doses, shellac is generally well-tolerated and does not cause significant adverse effects. At high doses, shellac can exhibit toxic effects, including potential damage to organs and tissues . It is essential to determine the appropriate dosage to ensure the safety and efficacy of shellac in various applications.

Metabolic Pathways

Shellac is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Shellac’s unique composition allows it to participate in biochemical reactions, potentially altering the activity of metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, shellac is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of shellac, influencing its activity and function. Shellac’s amphiphilic nature allows it to interact with various cellular components, facilitating its transport and distribution .

Subcellular Localization

Shellac’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct shellac to specific compartments or organelles within the cell, affecting its activity and function. Shellac’s ability to localize to different subcellular regions enhances its versatility in biochemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid typically involves multi-step organic synthesis. The process begins with the formation of the tricyclic core, followed by the introduction of hydroxyl and carboxylic acid groups through selective oxidation and functional group transformations. Common reagents used in these steps include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid lies in its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIYFNHBLSMPS-ATJNOEHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2CC3(C1CC[C@H]3C(=O)O)[C@H](C=C2C(=O)O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Bleached shellac — off-white, amorphous, granular resin; Wax-free bleached shellac — light yellow, amorphous, granular resin, Yellowish brittle sheets, crushed pieces, or powder; [Merck Index] Reddish brown odorless flakes; [Gesswein MSDS]
Record name Shellac
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name SHELLAC
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Shellac
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17256
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water; freely (though very slowly) soluble in alcohol; slightly soluble in acetone
Record name SHELLAC
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

9000-59-3
Record name Shellac
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Shellac
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Reactant of Route 2
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Reactant of Route 3
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Reactant of Route 4
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Reactant of Route 5
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Reactant of Route 6
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid

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